molecular formula C7H13N B1615353 Bicyclo[2.2.1]heptan-1-amine CAS No. 21245-51-2

Bicyclo[2.2.1]heptan-1-amine

Cat. No.: B1615353
CAS No.: 21245-51-2
M. Wt: 111.18 g/mol
InChI Key: VUFQYRAKSQTZEB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptan-1-amine, also known as compound 2e, primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .

Mode of Action

This compound acts as a CXCR2 antagonist . It was identified by introducing a bridge ring system into the N,N′-diarylsquaramide skeleton . It exhibits good CXCR2 antagonistic activity (CXCR2 IC 50 = 48 nM) and good selectivity (CXCR1 IC 50 / CXCR2 IC 50 = 60.4) . This means it can effectively bind to the CXCR2 receptor and block its activation, thereby inhibiting the downstream effects mediated by this receptor.

Biochemical Pathways

These pathways are involved in immune cell chemotaxis and inflammation, and their inhibition could potentially reduce the metastasis of cancer cells .

Pharmacokinetics

This compound exhibits high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . It shows less stability in rat and human liver microsomes . In vivo pharmacokinetic studies in rats indicated that it has an excellent PK profile (10 mg kg −1 po, Cmax = 2863 ng mL −1, t1/2 = 2.58 h) . This suggests that it has good bioavailability and a reasonable half-life, making it a promising candidate for further development.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its anti-cancer metastatic effect . An in vitro biological assay demonstrated its good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) using lithium aluminum hydride (LiAlH4) to yield bicyclo[2.2.1]heptan-2-ol, which is then converted to the amine via a two-step process involving tosylation and subsequent nucleophilic substitution with ammonia .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of bicyclo[2.2.1]heptane derivatives under high pressure and temperature conditions. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to bicyclo[2.2.1]heptane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), ammonia (NH3)

Major Products:

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octan-1-amine
  • Bicyclo[3.1.1]heptan-1-amine
  • Bicyclo[2.2.1]heptane-2-amine

Comparison: Bicyclo[2.2.1]heptan-1-amine is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. Compared to bicyclo[2.2.2]octan-1-amine, it has a more constrained ring system, leading to different reactivity and binding characteristics. Bicyclo[3.1.1]heptan-1-amine, on the other hand, has a different ring fusion pattern, resulting in varied chemical behavior .

Properties

IUPAC Name

bicyclo[2.2.1]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-3-1-6(5-7)2-4-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQYRAKSQTZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329577
Record name norbornyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21245-51-2
Record name norbornyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-1-amine
Reactant of Route 2
Bicyclo[2.2.1]heptan-1-amine
Reactant of Route 3
Bicyclo[2.2.1]heptan-1-amine
Reactant of Route 4
Bicyclo[2.2.1]heptan-1-amine
Reactant of Route 5
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Reactant of Route 6
Bicyclo[2.2.1]heptan-1-amine

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